![molecular formula C15H12N2O2 B1604001 N-(3-Cyano-phenyl)-2-(4-hydroxy-phenyl)-acetamide CAS No. 886362-51-2](/img/structure/B1604001.png)
N-(3-Cyano-phenyl)-2-(4-hydroxy-phenyl)-acetamide
Overview
Description
N-(3-Cyano-phenyl)-2-(4-hydroxy-phenyl)-acetamide is a useful research compound. Its molecular formula is C15H12N2O2 and its molecular weight is 252.27 g/mol. The purity is usually 95%.
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Biological Activity
N-(3-Cyano-phenyl)-2-(4-hydroxy-phenyl)-acetamide is a compound of increasing interest due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a cyano group at the 3-position of the phenyl ring and a hydroxy group at the 4-position of another phenyl ring. These functional groups are crucial for its reactivity and biological interactions.
The biological activity of this compound can be attributed to its ability to interact with various biological macromolecules:
- Hydrogen Bonding : The amine and hydroxyl groups facilitate hydrogen bonding with proteins and enzymes, potentially modulating their activity.
- Redox Reactions : The hydroxyl group can participate in redox reactions, influencing oxidative stress pathways within cells.
- Enzyme Inhibition : Preliminary studies suggest it may act as an inhibitor for certain enzymes, including 5-lipoxygenase (5-LOX), which is involved in inflammatory processes .
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of the hydroxyl group enhances the compound's ability to scavenge free radicals, thereby reducing oxidative stress.
Anti-inflammatory Effects
In silico studies have suggested that this compound may selectively inhibit 5-LOX, which could lead to reduced inflammation without the side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs) . This selectivity is essential for developing safer therapeutic agents.
Antimicrobial Activity
Preliminary antimicrobial assays have shown that related compounds exhibit varying degrees of antibacterial and antifungal activities. While specific data on this compound is limited, structural similarities suggest potential efficacy against Gram-positive and Gram-negative bacteria as well as fungal strains .
Case Studies
- Analgesic Properties : A study on similar acetamides demonstrated their potential as analgesics without hepatotoxicity. The lack of significant liver damage in animal models suggests that this compound may share this beneficial profile .
- Antioxidant Evaluation : In vitro tests have shown that compounds with similar hydroxyl substitutions significantly reduced oxidative markers in cell cultures, indicating a possible protective effect against cellular damage.
Comparative Analysis
The following table summarizes key biological activities of this compound compared to related compounds:
Compound | Antioxidant Activity | Anti-inflammatory Potential | Antimicrobial Activity |
---|---|---|---|
This compound | Moderate | High | Potential |
N-(4-hydroxyphenyl)acetamide | High | Moderate | Low |
N-(3-Aminophenyl)acetamide | Moderate | High | Moderate |
Scientific Research Applications
Chemical Properties and Structure
N-(3-Cyano-phenyl)-2-(4-hydroxy-phenyl)-acetamide is characterized by its unique molecular structure, which contributes to its biological activity. The compound can be represented by the following chemical formula:
This structure includes a cyano group and hydroxyphenyl moieties, which are significant for its pharmacological properties.
Analgesic Properties
Research indicates that this compound exhibits analgesic effects comparable to traditional analgesics while demonstrating reduced hepatotoxicity. In studies, this compound has been shown to maintain analgesic efficacy without the liver damage commonly associated with acetaminophen (APAP) usage .
Case Study:
A study involving animal models demonstrated that doses of this compound resulted in significant pain relief without the hepatotoxic effects observed with high doses of APAP. This was evidenced by normal liver function tests and histological examinations showing preserved liver architecture .
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. Molecular docking studies suggest that it may act as an inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes . This potential makes it a candidate for developing new anti-inflammatory drugs.
Research Findings:
In silico studies have indicated that modifications to the compound's structure could enhance its potency as a 5-LOX inhibitor, paving the way for further optimization and testing in vivo .
Comparative Analysis of Related Compounds
Compound Name | Structure | Key Application |
---|---|---|
N-(4-Hydroxyphenyl)acetamide | Structure | Analgesic, Low Hepatotoxicity |
This compound | Structure | Analgesic, Anti-inflammatory |
Properties
IUPAC Name |
N-(3-cyanophenyl)-2-(4-hydroxyphenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c16-10-12-2-1-3-13(8-12)17-15(19)9-11-4-6-14(18)7-5-11/h1-8,18H,9H2,(H,17,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCQLURYNNSXYCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CC2=CC=C(C=C2)O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50649645 | |
Record name | N-(3-Cyanophenyl)-2-(4-hydroxyphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50649645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886362-51-2 | |
Record name | N-(3-Cyanophenyl)-4-hydroxybenzeneacetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=886362-51-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(3-Cyanophenyl)-2-(4-hydroxyphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50649645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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